4,4'-[(4-Fluorophenyl)methylene]dimorpholine
Description
Properties
IUPAC Name |
4-[(4-fluorophenyl)-morpholin-4-ylmethyl]morpholine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21FN2O2/c16-14-3-1-13(2-4-14)15(17-5-9-19-10-6-17)18-7-11-20-12-8-18/h1-4,15H,5-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPRMZPGIFMALGL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(C2=CC=C(C=C2)F)N3CCOCC3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354985 | |
| Record name | 4,4'-[(4-FLUOROPHENYL)METHYLENE]DIMORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6425-29-2 | |
| Record name | 4,4'-[(4-FLUOROPHENYL)METHYLENE]DIMORPHOLINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354985 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 4,4'-[(4-Fluorophenyl)methylene]dimorpholine
Abstract
This technical guide provides a comprehensive overview of the synthesis of 4,4'-[(4-Fluorophenyl)methylene]dimorpholine, a compound of interest in medicinal chemistry and materials science. The document details the underlying chemical principles, a step-by-step experimental protocol, and discusses the significance and potential applications of this and structurally related molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis, offering both theoretical insights and practical guidance.
Introduction: The Significance of Morpholine-Containing Scaffolds
The morpholine moiety is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates.[1] Its presence can enhance the physicochemical properties of a molecule, such as aqueous solubility and metabolic stability, which are critical for bioavailability. The compound this compound belongs to the class of aminals, which are characterized by two amino groups attached to the same carbon atom. This structural motif is a key component in various biologically active compounds and serves as a versatile synthetic intermediate.
The introduction of a fluorine atom on the phenyl ring is a common strategy in drug design to modulate electronic properties, lipophilicity, and metabolic pathways. Therefore, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications, including but not limited to antimicrobial and anticancer agents.[2]
Reaction Mechanism: A Mannich-Type Condensation
The synthesis of this compound is achieved through a Mannich-type reaction. This acid- or base-catalyzed condensation reaction involves an aminoalkylation of an acidic proton located on a carbon atom. In this specific synthesis, two molecules of the secondary amine, morpholine, react with the carbonyl carbon of 4-fluorobenzaldehyde.
The reaction mechanism proceeds through the following key steps:
-
Formation of an Iminium Ion: In the presence of an acid catalyst, the carbonyl oxygen of 4-fluorobenzaldehyde is protonated, increasing the electrophilicity of the carbonyl carbon. A molecule of morpholine then acts as a nucleophile, attacking the carbonyl carbon to form a hemiaminal intermediate. Subsequent dehydration of the hemiaminal leads to the formation of a highly reactive and electrophilic iminium ion.
-
Nucleophilic Attack by a Second Morpholine Molecule: A second molecule of morpholine then acts as a nucleophile, attacking the electrophilic carbon of the iminium ion.
-
Deprotonation: Finally, a deprotonation step yields the stable aminal product, this compound.
It is noteworthy that this reaction can often proceed without the need for a strong acid or base catalyst, as the reactants themselves can provide a sufficiently protonating environment, or the reaction can be driven to completion by the removal of water.
Caption: Reaction mechanism for the synthesis of this compound.
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
| Reagent/Equipment | Grade/Specification |
| 4-Fluorobenzaldehyde | Reagent grade, ≥98% |
| Morpholine | Reagent grade, ≥99% |
| Ethanol | Anhydrous, 200 proof |
| Round-bottom flask | 100 mL |
| Magnetic stirrer and stir bar | |
| Reflux condenser | |
| Heating mantle | |
| Rotary evaporator | |
| Buchner funnel and filter paper | |
| Beakers and Erlenmeyer flasks | |
| Ice bath |
Synthetic Procedure
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluorobenzaldehyde (1.24 g, 10 mmol) in 20 mL of ethanol.
-
Addition of Morpholine: To the stirred solution, add morpholine (1.74 g, 20 mmol, 2 equivalents).
-
Reaction Conditions: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 78 °C) with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.
-
Work-up and Isolation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 100 mL of ice-cold water with gentle stirring. A white precipitate of the product should form.
-
Filtration and Washing: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the precipitate with two portions of cold water (2 x 20 mL) to remove any unreacted starting materials and water-soluble byproducts.
-
Drying and Purification: Dry the crude product in a vacuum oven at 40-50 °C. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Caption: Experimental workflow for the synthesis of this compound.
Process Optimization and Considerations
-
Stoichiometry: A 1:2 molar ratio of 4-fluorobenzaldehyde to morpholine is crucial to ensure the complete formation of the bis-substituted product. Using an excess of morpholine can help drive the reaction to completion but may complicate the purification process.
-
Solvent: While ethanol is a common and effective solvent, other options such as benzene or toluene can be used, particularly if azeotropic removal of water is desired to drive the reaction equilibrium towards the product. Solvent-free conditions, by grinding the reactants together, can also be a greener alternative.[3]
-
Catalysis: The reaction often proceeds without an explicit catalyst. However, for less reactive aldehydes or amines, a catalytic amount of a protic acid (e.g., p-toluenesulfonic acid) or a Lewis acid can be employed to accelerate the reaction.
-
Temperature: The reaction rate is temperature-dependent. Refluxing in ethanol provides a good balance between reaction speed and minimizing side reactions. Room temperature reactions are possible but may require significantly longer reaction times.
Characterization
The synthesized this compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy will confirm the structure of the product. The ¹H NMR spectrum is expected to show characteristic signals for the aromatic protons, the methine proton of the methylene bridge, and the protons of the two morpholine rings.
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: IR spectroscopy can be used to confirm the absence of the aldehyde C=O stretch from the starting material and the presence of C-N and C-O stretches characteristic of the product.
-
Melting Point: The melting point of the purified product should be determined and compared to literature values if available.
Potential Applications
While the specific applications of this compound are not extensively documented, compounds with similar structures have shown a range of biological activities. The presence of the morpholine moieties can confer desirable pharmacokinetic properties, and the bis(amino)aryl-methane core is found in compounds with:
-
Antimicrobial Activity: Many Mannich bases and related compounds exhibit antibacterial and antifungal properties.[4]
-
Anticancer Activity: The morpholine ring is a key component in several anticancer drugs, and novel derivatives are continuously being explored for their potential in this area.[2]
-
Central Nervous System (CNS) Activity: The structural features of this compound may allow it to interact with various receptors and enzymes in the CNS.
Safety Precautions
-
4-Fluorobenzaldehyde: Irritant. Handle in a well-ventilated fume hood.
-
Morpholine: Corrosive and flammable. Causes severe skin burns and eye damage. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Ethanol: Highly flammable. Keep away from open flames and heat sources.
Conclusion
The synthesis of this compound is a straightforward and efficient process based on the well-established Mannich-type condensation reaction. This technical guide provides a robust protocol that can be adapted and optimized for various research and development needs. The resulting compound is a valuable intermediate for the synthesis of more complex molecules with potential applications in medicinal chemistry and other fields. Further investigation into the biological activities of this specific compound is warranted to fully explore its potential.
References
- Pal'chikov, V. A. (2013). Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 49(6), 787–814.
- D'hooghe, M., & De Kimpe, N. (2008). The Chemistry of Mannich Bases.
- Chipeleme, A., et al. (2007). Synthesis and in vitro antiplasmodial activity of new 4-aminoquinoline- and bisquinoline-(thio)semicarbazone derivatives. Bioorganic & Medicinal Chemistry Letters, 17(24), 6848-6852.
- Roman, G., et al. (2011). Synthesis and Reactivity of Mannich Bases. Part 32. Phenolic Mannich Bases of 1-(1-Hydroxynaphthalen-2-yl)ethanone. Revue Roumaine de Chimie, 56(2), 157-162.
- BenchChem. (2025). Synthesis of Chalcones Using 4-Fluorobenzaldehyde: Application Notes and Protocols for Researchers. BenchChem.
-
PubChem. (n.d.). 4-Methylmorpholine. National Center for Biotechnology Information. Retrieved from [Link]
- MDPI. (2024). Synthesis and Biological Activity of Unsymmetrical Monoterpenylhetaryl Disulfides. MDPI.
- Rojas, R., et al. (2008). Synthesis, spectroscopic and biological properties of bis(3-arylimidazolidinyl-1)methanes. A novel family of antimicrobial agents. Bioorganic & Medicinal Chemistry, 16(18), 8569-8575.
- Gasanov, F. G., et al. (2014). Three-Component Mannich Reaction with the Participation of Benzaldehyde: Synthesis of Norbornene Aminophenoxy Derivatives. Chemistry of Heterocyclic Compounds, 50, 577-583.
- Ghorbani-Vaghei, R., & Malaekehpour, M. (2013). A review on the catalytic asymmetric Mannich reaction. Tetrahedron: Asymmetry, 24(15-16), 897-941.
- Chen, J., et al. (2017). Facile Access to Ring-Fused Aminals via Direct α-Amination of Secondary Amines with ortho-Aminobenzaldehydes. Synthesis of Vasicine, Deoxyvasicine, Deoxyvasicinone, Mackinazolinone and Ruteacarpine. Molecules, 22(10), 1668.
- Abuarqoub, D., et al. (2024). Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line. RSC Advances, 14, 2839-2849.
-
SpectraBase. (n.d.). 4,4'-Methylenedimorpholine. Wiley. Retrieved from [Link]
- Google Patents. (n.d.). CN112939893A - Synthesis method of 4-(4-aminophenyl)-3-morpholinone.
-
Wikipedia. (n.d.). Mannich reaction. Retrieved from [Link]
-
PubMed. (2020). Synthesis, design, and assessment of novel morpholine-derived Mannich bases as multifunctional agents for the potential enzyme inhibitory properties including docking study. National Center for Biotechnology Information. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Mannich reaction: A versatile and convenient approach to bioactive skeletons. Retrieved from [Link]
-
Taylor & Francis Online. (2021). One-pot amination of aldehydes and ketones over heterogeneous catalysts for production of secondary amines. Retrieved from [Link]
-
MDPI. (2009). Synthesis of 3-Methyl-1-morpholin-4-ylmethyl-2,6-diphenylpiperidin-4-one. Retrieved from [Link]
- Google Patents. (n.d.). US6455739B1 - Production of 4-fluorobenzaldehyde.
-
PubChem. (n.d.). 4-[(4-fluorophenyl)methyl]morpholine. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Characterization of thiamine-catalyzed coupling of 4-fluorobenzaldehyde.... Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Synthesis, spectroscopic and biological properties of bis(3-arylimidazolidinyl-1)methanes. A novel family of antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physical Properties of 4,4'-[(4-Fluorophenyl)methylene]dimorpholine
Foreword: The Imperative of Rigorous Physicochemical Characterization in Modern Drug Discovery
In the landscape of contemporary drug development, the meticulous characterization of a molecule's physical properties is not merely a preliminary step but a cornerstone of its entire developmental trajectory. For novel chemical entities such as 4,4'-[(4-Fluorophenyl)methylene]dimorpholine, a compound featuring a fluorophenyl moiety linked to two morpholine rings via a methylene bridge, understanding these fundamental attributes is paramount. The presence of the morpholine groups, known for their prevalence in biologically active compounds, coupled with a fluorinated phenyl ring, a common feature in many modern pharmaceuticals for its ability to enhance metabolic stability and binding affinity, suggests a potential for significant pharmacological interest.[1]
This guide provides a comprehensive framework for the elucidation of the key physical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just procedural steps, but the underlying scientific rationale for these experimental choices. The protocols described herein are designed to be self-validating, ensuring the generation of robust and reliable data essential for informed decision-making in a research and development setting.
Molecular Structure and Core Physicochemical Parameters
The initial step in the characterization of any novel compound is the confirmation of its structure and the calculation of its fundamental molecular properties.
Molecular Formula: C₁₇H₂₃FN₂O₂
Molecular Weight: 306.38 g/mol
The molecular weight is a critical parameter, directly influencing a wide range of properties from solubility to bioavailability. It is the foundation upon which further analytical interpretations are built. Mass spectrometry is the definitive technique for confirming the molecular weight of a synthesized compound.[2]
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value/Information | Significance in Drug Development |
| Molecular Weight | 306.38 g/mol | Influences absorption, distribution, metabolism, and excretion (ADME) properties. |
| Hydrogen Bond Donors | 0 | Affects solubility and membrane permeability. |
| Hydrogen Bond Acceptors | 4 (2 oxygens, 2 nitrogens) | Influences solubility and interactions with biological targets. |
| LogP (Octanol-Water Partition Coefficient) | Predicted to be moderate | Indicates the lipophilicity of the compound, affecting its absorption and distribution. |
Determination of Melting Point: A Primary Indicator of Purity
The melting point of a crystalline solid is a sensitive indicator of its purity.[3] A sharp melting point range (typically 0.5-1.0°C) is characteristic of a pure compound, whereas impurities will lead to a depression and broadening of the melting range.
Experimental Protocol for Melting Point Determination
This protocol outlines the use of a standard digital melting point apparatus.
-
Sample Preparation:
-
Ensure the sample of this compound is thoroughly dried and finely powdered.
-
Pack the powdered sample into a capillary tube to a height of 2-3 mm by tapping the sealed end of the tube on a hard surface.[4]
-
-
Apparatus Setup:
-
Measurement:
-
Begin heating at a slow, controlled rate (1-2°C per minute) as the temperature approaches the expected melting point.[5]
-
Record the temperature at which the first drop of liquid appears (T₁).
-
Record the temperature at which the entire sample has completely melted (T₂).[4]
-
The melting point is reported as the range T₁ - T₂.
-
-
Validation:
-
Perform the measurement in triplicate to ensure reproducibility.
-
Causality in Experimental Choices:
-
Fine Powder: A finely powdered sample ensures uniform heat distribution.
-
Slow Heating Rate: A slow heating rate is crucial for allowing the system to remain in thermal equilibrium, providing an accurate melting range.[5]
Caption: Workflow for Melting Point Determination.
Solubility Profile: A Critical Determinant of Bioavailability
The solubility of a drug candidate is a critical factor influencing its absorption and bioavailability.[6] Poor aqueous solubility can be a major hurdle in drug development.[7] Therefore, determining the solubility of this compound in various solvents, particularly aqueous buffers at different pH values, is essential.
Experimental Protocol for Thermodynamic Solubility Determination (Shake-Flask Method)
The shake-flask method is considered the gold standard for determining thermodynamic solubility.[7]
-
Preparation:
-
Prepare a series of vials containing a fixed volume of the desired solvent (e.g., water, phosphate-buffered saline at pH 7.4, 0.1 M HCl, etc.).
-
Add an excess amount of this compound to each vial to create a saturated solution.
-
-
Equilibration:
-
Seal the vials and place them in a shaker bath at a constant temperature (e.g., 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.[8]
-
-
Sample Processing:
-
After equilibration, allow the vials to stand to let the undissolved solid settle.
-
Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration or centrifugation can be used for this purpose.
-
-
Quantification:
-
Dilute the supernatant with a suitable solvent.
-
Analyze the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis:
-
Calculate the solubility in mg/mL or µg/mL based on the measured concentration and the dilution factor.
-
Self-Validating System:
-
The presence of undissolved solid at the end of the experiment confirms that a saturated solution was achieved.
-
Analysis of samples taken at different time points (e.g., 24 and 48 hours) should yield consistent results, confirming that equilibrium has been reached.
Caption: Shake-Flask Method for Solubility Determination.
Spectroscopic Characterization for Structural Elucidation
Spectroscopic techniques provide unambiguous confirmation of the chemical structure of a synthesized molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the detailed structure of an organic molecule by providing information about the chemical environment of individual atoms.[9][10][11] Both ¹H and ¹³C NMR are essential for the complete characterization of this compound.
Expected ¹H NMR Spectral Features:
-
Aromatic Protons: Signals in the aromatic region (typically 6.5-8.0 ppm) corresponding to the protons on the fluorophenyl ring. The fluorine atom will cause characteristic splitting patterns.
-
Methylene Bridge Proton: A singlet or a multiplet corresponding to the CH proton of the methylene bridge.
-
Morpholine Protons: Signals in the aliphatic region (typically 2.5-4.0 ppm) corresponding to the protons of the two morpholine rings. The protons adjacent to the oxygen will be shifted downfield compared to those adjacent to the nitrogen.
Expected ¹³C NMR Spectral Features:
-
Aromatic Carbons: Signals in the downfield region (typically 110-165 ppm). The carbon attached to the fluorine will show a large coupling constant.
-
Methylene Bridge Carbon: A signal for the carbon of the methylene bridge.
-
Morpholine Carbons: Signals for the carbons of the morpholine rings. The carbons adjacent to oxygen will be at a different chemical shift than those adjacent to nitrogen.
-
Sample Preparation:
-
Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Ensure the sample is fully dissolved.
-
-
Data Acquisition:
-
Place the NMR tube in the spectrometer.
-
Acquire ¹H and ¹³C NMR spectra.
-
Additional experiments such as DEPT, COSY, HSQC, and HMBC can be performed to aid in the complete assignment of all signals.
-
Caption: Workflow for NMR-based Structural Elucidation.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[12][13]
Expected FTIR Absorption Bands:
-
C-H Stretching (Aromatic): Above 3000 cm⁻¹.
-
C-H Stretching (Aliphatic): Below 3000 cm⁻¹.
-
C-F Stretching: A strong band in the region of 1000-1400 cm⁻¹.
-
C-O-C Stretching (Ether): Strong bands in the region of 1070-1150 cm⁻¹.
-
C-N Stretching (Tertiary Amine): In the fingerprint region.
-
Sample Preparation:
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
-
Data Acquisition:
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Acquire the infrared spectrum.
-
Clean the crystal thoroughly after the measurement.
-
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide information about the structure of a molecule through its fragmentation pattern.[14][15][16]
Expected Mass Spectrum:
-
Molecular Ion Peak (M⁺): A peak corresponding to the molecular weight of the compound (306.38).
-
Isotopic Peaks: Peaks corresponding to the presence of isotopes (e.g., ¹³C).
-
Fragmentation Peaks: Peaks corresponding to the fragmentation of the molecule, which can help to confirm the structure. For example, cleavage of the bond between the methylene bridge and a morpholine ring, or loss of the fluorophenyl group.
-
Sample Preparation:
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Acquire the mass spectrum in positive ion mode.
-
Conclusion
The comprehensive physical characterization of this compound, as outlined in this guide, is a critical endeavor for any research program involving this novel compound. The data obtained from these experiments will provide a solid foundation for understanding its behavior in biological systems and for the rational design of future experiments and formulations. Adherence to these rigorous, self-validating protocols will ensure the generation of high-quality, reliable data, thereby accelerating the path from discovery to potential application.
References
-
Ataman Kimya. 4,4′-METHYLENEDIMORPHOLINE. Available from: [Link]
-
SpectraBase. 4,4'-Methylenedimorpholine. Available from: [Link]
-
PubChem. 4-[(4-(18F)fluoranylphenyl)methyl]morpholine. Available from: [Link]
-
experiment (1) determination of melting points. (2021-09-19). Available from: [Link]
-
1HNMR spectrometry in structural elucidation of organic compounds. Journal of Chemical and Pharmaceutical Sciences. Available from: [Link]
-
Chemistry LibreTexts. 12.8: Infrared Spectra of Some Common Functional Groups. (2025-01-01). Available from: [Link]
-
Lund University Publications. Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Available from: [Link]
-
Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. (2022-04-07). Available from: [Link]
-
MtoZ Biolabs. Mass Spectrometry for Molecular Weight: Common Methods and Applications. Available from: [Link]
-
Chemistry LibreTexts. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. (2024-05-09). Available from: [Link]
- Google Patents. CN112939893A - Synthesis method of 4- (4-aminophenyl) -3-morpholinone.
-
ResearchGate. (PDF) Morpholines. Synthesis and Biological Activity. (2025-08-09). Available from: [Link]
-
European Union. STANDARD OPERATING PROCEDURE for solubility testing, used in the thyroperoxidase (TPO) inhibition assay based on oxidation of Amplex UltraRed (AUR-TPO), version 2.0. Available from: [Link]
-
Beijing Baitaipai Biological Technology Co., Ltd. Mass Spectrometry Molecular Weight Determination. Available from: [Link]
-
Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology. (2019-04-01). Available from: [Link]
-
Experiment 1 - Melting Points. Available from: [Link]
-
Dr. B. B. Hegde First Grade College, Kundapura. Structure Elucidation By NMR In Organic Chemistry: A Practical Guide. Available from: [Link]
-
Mass Spectrometry- molecular weight of the sample; formula Chapter 12. Available from: [Link]
-
FIP GUIDELINES FOR DISSOLUTION TESTING OF SOLID ORAL PRODUCTS JOINT REP. Available from: [Link]
-
Melting point determination. Available from: [Link]
-
Wikipedia. Mass spectrometry. Available from: [Link]
-
SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT. (2013-02-15). Available from: [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. Available from: [Link]
-
BYJU'S. Determination Of Melting Point Of An Organic Compound. Available from: [Link]
-
NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385. Available from: [Link]
-
FT-IR quantification of the carbonyl functional group in aqueous-phase secondary organic aerosol from phenols. (2014-11-06). Available from: [Link]
-
Chemistry LibreTexts. 16: Molecular Mass Spectrometry. (2020-06-13). Available from: [Link]
-
MDPI. Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry. Available from: [Link]
-
YouTube. Structure Elucidation of Organic Compounds. (2023-06-09). Available from: [Link]
-
MDPI. 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. (2023-01-12). Available from: [Link]
-
Innovatech Labs. FTIR Analysis Beginner's Guide: Interpreting Results. (2018-07-16). Available from: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Mass Spectrometry for Molecular Weight: Common Methods and Applications | MtoZ Biolabs [mtoz-biolabs.com]
- 3. jan.ucc.nau.edu [jan.ucc.nau.edu]
- 4. byjus.com [byjus.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. lup.lub.lu.se [lup.lub.lu.se]
- 8. pharmatutor.org [pharmatutor.org]
- 9. jchps.com [jchps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. NMR as a Tool for Structure Elucidation of Organic Compounds Not Offered CHEM 385 [owaprod-pub.wesleyan.edu]
- 12. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 13. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 14. Mass Spectrometry Molecular Weight Determination | Beijing Baitaipai Biological Technology Co., Ltd. [en.biotech-pack.com]
- 15. vanderbilt.edu [vanderbilt.edu]
- 16. chem.libretexts.org [chem.libretexts.org]
Introduction: The Morpholine Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Potential Biological Activity of Dimorpholine Derivatives
This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the biological activities associated with dimorpholine derivatives. We will delve into the core mechanisms of action, present robust experimental protocols for validation, and synthesize key data to illuminate the therapeutic potential of this chemical scaffold. Our focus is on providing not just procedural steps, but the scientific rationale that underpins experimental design and data interpretation, ensuring a trustworthy and authoritative resource for the laboratory.
The morpholine ring, a six-membered heterocycle containing both nitrogen and oxygen, is a privileged structure in medicinal chemistry. Its frequent incorporation into bioactive molecules is due to its ability to improve pharmacokinetic profiles, enhance solubility, and increase metabolic stability[1][2]. The presence of two morpholine moieties, creating a "dimorpholine" derivative, has emerged as a particularly powerful strategy in the design of targeted therapeutic agents. These derivatives often exhibit enhanced potency and selectivity, engaging with biological targets in a highly specific manner. This guide will explore the principal therapeutic avenues for dimorpholine derivatives, with a primary focus on their well-documented anticancer effects, followed by their anti-inflammatory and antimicrobial potential.
Part 1: Anticancer Activity of Dimorpholine Derivatives
The most significant body of research on dimorpholine derivatives lies in their application as anticancer agents. These compounds have demonstrated potent activity against a range of cancer cell lines, often by targeting fundamental signaling pathways that drive malignant growth and survival[3].
Core Mechanism of Action: Dual Inhibition of the PI3K/Akt/mTOR Pathway
A critical signaling cascade frequently dysregulated in cancer is the Phosphoinositide 3-kinase (PI3K)/Akt/mammalian Target of Rapamycin (mTOR) pathway. This network governs essential cellular processes including proliferation, survival, and metabolism[4]. The strategic advantage of many dimorpholine derivatives is their ability to act as dual inhibitors, simultaneously targeting both PI3K and mTOR kinases[5][6][7].
Causality of Dual Inhibition: Targeting only mTOR can trigger a negative feedback loop that leads to the hyperactivation of PI3K, ultimately allowing cancer cells to bypass the inhibition[5]. By inhibiting both kinases, dimorpholine compounds can achieve a more comprehensive and durable shutdown of the entire pathway, mitigating this common resistance mechanism[7]. The dimorpholine scaffold itself is crucial; the two morpholine groups can form critical hydrogen bonds within the catalytic domain of PI3K, while the overall structure contributes to high-affinity binding at the mTOR active site[5][7].
Beyond PI3K/mTOR, dimorpholine derivatives have been shown to induce cancer cell death through other vital mechanisms:
-
Induction of Apoptosis: Certain derivatives have been found to interact with and inhibit anti-apoptotic proteins like Bcl-2, tipping the cellular balance towards programmed cell death[8].
-
Cell Cycle Arrest: These compounds can halt cell proliferation by arresting the cell cycle at specific checkpoints, such as G0/G1 or G2/M, preventing cancer cells from replicating[8][9][10].
Caption: PI3K/Akt/mTOR pathway with inhibition sites for dimorpholine derivatives.
Quantitative Data Summary: In Vitro Cytotoxicity
The efficacy of novel compounds is quantified by their IC₅₀ value—the concentration required to inhibit 50% of cancer cell proliferation. The following table summarizes the reported activities of various dimorpholine-containing derivatives against prominent human cancer cell lines.
| Compound Class | Target Cancer Cell Line(s) | Reported IC₅₀ Range (µM) | Reference(s) |
| Tetrahydroquinoline Derivatives | A549 (Lung), Triple-Negative Breast Cancer | 0.033 - 10+ | [11] |
| Quinazoline Derivatives | A549 (Lung), MCF-7 (Breast), SHSY-5Y (Neuroblastoma) | 3.15 - 10.38 | [8] |
| 1,3,5-Triazine Derivatives | SW620 (Colon), A549 (Lung), HeLa (Cervical), MCF-7 (Breast) | 8.71 - 21.77 | [5] |
| Benzomorpholine Derivatives | A549 (Lung), NCI-H1975 (Lung) | 1.1 | [10] |
| Benzophenone-Morpholine Hybrids | DLA (Murine Lymphoma), MCF-7 (Breast), A549 (Lung) | 7.1 - 10.8 | [3] |
Experimental Protocols for Anticancer Activity Assessment
The following protocols represent a self-validating workflow for screening and characterizing the anticancer potential of dimorpholine derivatives.[12][13]
Caption: A logical workflow for evaluating the anticancer activity of novel compounds.
This assay provides a quantitative measure of a compound's ability to inhibit cell proliferation.[5]
-
Principle: The mitochondrial dehydrogenase in viable cells converts the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.
-
Methodology:
-
Cell Seeding: Plate human cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere and grow for 24 hours in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the dimorpholine derivative in culture medium. Replace the existing medium in the wells with the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Cisplatin).
-
Incubation: Incubate the plate for 24-72 hours. The duration is critical and should be consistent.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot viability against compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
This protocol determines if the compound induces cell cycle arrest.
-
Principle: Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to DNA. The amount of fluorescence emitted by a PI-stained cell is proportional to its DNA content, allowing for the differentiation of cells in G0/G1, S, and G2/M phases of the cell cycle.
-
Methodology:
-
Treatment: Seed cells in 6-well plates and treat with the dimorpholine derivative at concentrations around its IC₅₀ value for 24 hours.
-
Cell Harvest: Harvest both adherent and floating cells, wash with cold PBS, and centrifuge.
-
Fixation: Resuspend the cell pellet and fix the cells by adding ice-cold 70% ethanol dropwise while vortexing gently. Store at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing PI (50 µg/mL) and RNase A (100 µg/mL). Incubate in the dark for 30 minutes at room temperature.
-
Data Acquisition: Analyze the samples using a flow cytometer.
-
Analysis: Use cell cycle analysis software to deconvolute the DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. Compare the distribution in treated samples to the vehicle control.
-
Part 2: Anti-inflammatory Activity
While less explored than their anticancer effects, morpholine-containing structures are known to possess anti-inflammatory properties[11][14]. The mechanism is often attributed to the stabilization of cellular membranes and the inhibition of pro-inflammatory mediators[15][16].
Experimental Protocols for Anti-inflammatory Screening
This assay serves as a reliable preliminary screen for anti-inflammatory activity.[17]
-
Principle: The integrity of the red blood cell membrane is analogous to the lysosomal membrane. During inflammation, lysosomal enzymes are released, causing tissue damage. Compounds that can stabilize the HRBC membrane against heat- or hypotonicity-induced lysis are predicted to have anti-inflammatory effects.[15]
-
Methodology:
-
Blood Preparation: Obtain fresh whole human blood and mix with an equal volume of Alsever's solution. Centrifuge at 3000 rpm, discard the supernatant, and wash the packed cells with isosaline. Prepare a 10% v/v suspension in isosaline.
-
Assay Mixture: Prepare reaction mixtures containing 1 mL of phosphate buffer, 2 mL of hyposaline, 0.5 mL of the HRBC suspension, and the test compound at various concentrations. Use Diclofenac sodium as a positive control.
-
Incubation: Incubate the mixtures at 37°C for 30 minutes.
-
Centrifugation: Centrifuge the mixtures at 3000 rpm for 10 minutes.
-
Data Acquisition: Measure the absorbance of the supernatant (hemoglobin content) at 560 nm.
-
Analysis: Calculate the percentage of membrane stabilization (inhibition of hemolysis) compared to the control (no drug).
-
This is a classic and well-validated model for evaluating acute inflammation in vivo.[18][19]
-
Principle: Subplantar injection of carrageenan in the rat hind paw induces a biphasic inflammatory response characterized by edema (swelling). The early phase involves the release of histamine and serotonin, while the later phase is mediated by prostaglandins. A reduction in paw volume indicates anti-inflammatory activity.
-
Methodology:
-
Animal Acclimatization: Use Wistar rats (150-200g) and allow them to acclimatize for one week. Fast the animals overnight before the experiment.
-
Compound Administration: Administer the dimorpholine derivative orally or intraperitoneally. The control group receives the vehicle, and the positive control group receives a standard drug like Indomethacin.
-
Induction of Edema: One hour after drug administration, inject 0.1 mL of 1% w/v carrageenan solution into the subplantar region of the right hind paw of each rat.
-
Measurement: Measure the paw volume immediately after injection (0 hour) and at 1, 2, 3, and 4 hours post-injection using a plethysmometer.
-
Analysis: Calculate the percentage inhibition of edema for each group at each time point relative to the control group.
-
Caption: Workflow for the in vivo carrageenan-induced paw edema assay.
Part 3: Antimicrobial Activity
The morpholine moiety is a component of several antimicrobial agents, and its derivatives have shown activity against various bacteria and fungi[14][20][21]. The mechanisms can include the disruption of bacterial cell membranes and the generation of reactive oxygen species (ROS)[22].
Experimental Protocol for Antimicrobial Susceptibility Testing
This is the gold standard method for determining the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[23]
-
Principle: A standardized inoculum of a bacterium is challenged with serial dilutions of the antimicrobial agent in a liquid nutrient broth. Growth is assessed after a defined incubation period.
-
Methodology:
-
Inoculum Preparation: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, perform a two-fold serial dilution of the dimorpholine derivative in MHB.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Cover the plate and incubate at 37°C for 18-24 hours.
-
Data Interpretation: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth) in the well. This can be confirmed by measuring the optical density at 600 nm.
-
Caption: Serial dilution process for a broth microdilution MIC assay.
Conclusion
Dimorpholine derivatives represent a versatile and highly promising scaffold in modern drug discovery. The wealth of evidence supporting their potent anticancer activity, particularly as dual PI3K/mTOR inhibitors, establishes them as prime candidates for further oncology research. Their demonstrated anti-inflammatory and antimicrobial potential, while less extensively characterized, opens additional avenues for therapeutic development. The robust, validated protocols provided in this guide offer a clear framework for researchers to rigorously evaluate novel dimorpholine compounds, characterize their mechanisms of action, and advance the most promising candidates toward clinical consideration.
References
- Al-Ostath, A., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI.
- Kumar, A., et al. (n.d.). Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies. PubMed Central.
- Li, J., et al. (2023). Design, synthesis, and anticancer activity of novel 4,6-dimorpholinyl-1,3,5-triazine compounds. De Gruyter.
- Chen, Y., et al. (n.d.). The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican. MDPI.
- Sciforum. (n.d.). Synthesis and anticancer evaluation of novel morpholine analogues.
- Luo, Y., et al. (2019). Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity. Medicinal Chemistry Research.
- Sharma, P. K., et al. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
- Bektas, H., et al. (n.d.). Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus. PubMed Central.
- ResearchGate. (n.d.). Biological activities of morpholine derivatives and molecular targets involved.
- Zaytsev, A., et al. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. National Institutes of Health.
- ResearchGate. (n.d.). Antimicrobial activity of morpholine derivatives 3-6.
- Al-Ghorbani, M., et al. (2023). In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats.
- Zheng, C., et al. (2017). Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. PubMed.
- Ríos-Luci, C., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI.
- Martínez-Jiménez, F., et al. (2013). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. National Institutes of Health.
- INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods.
- Tighadouini, S., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. PubMed.
- RSC Publishing. (n.d.). Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents.
- Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences.
- Mas-kot, P., et al. (1993). Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb. PubMed.
- Li, Y., et al. (2024). Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection. PubMed Central.
- Zwick, D., et al. (n.d.). New Anticancer Agents: In Vitro and In Vivo Evaluation.
- WOAH. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING.
- Yu, H., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health.
- Journal of Applied Pharmaceutical Science. (2012). In-vivo and in-vitro screening of medicinal plants for their anti-inflammatory activity.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The Anticancer Effect of a Novel Quinoline Derivative 91b1 through Downregulation of Lumican | MDPI [mdpi.com]
- 10. Synthesis and biological evaluation of benzomorpholine derivatives as novel EZH2 inhibitors for anti-non-small cell lung cancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iv.iiarjournals.org [iv.iiarjournals.org]
- 14. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In vitro and in vivo assessment of the anti-inflammatory activity of olive leaf extract in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. mdpi.com [mdpi.com]
- 18. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 19. Anti-inflammatory activity of compound D {(E)-4-(3',4'-dimethoxyphenyl)but-3-en-2-ol} isolated from Zingiber cassumunar Roxb - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. e3s-conferences.org [e3s-conferences.org]
- 21. researchgate.net [researchgate.net]
- 22. Morpholine-modified Ru-based agents with multiple antibacterial mechanisms as metalloantibiotic candidates against Staphylococcus aureus infection - PMC [pmc.ncbi.nlm.nih.gov]
- 23. integra-biosciences.com [integra-biosciences.com]
Methodological & Application
Application Notes & Protocols: A Comprehensive Guide to the One-Pot Synthesis of N,N'-bis(arylmethyl)dimorpholines
Introduction: The Significance and Synthetic Advantage of N,N'-bis(arylmethyl)dimorpholines
N,N'-bis(arylmethyl)dimorpholines, also known as aminals, are unique chemical entities with significant potential in the fields of medicinal chemistry and organic synthesis. The morpholine moiety is a privileged scaffold in drug discovery, known for conferring favorable pharmacokinetic properties such as improved solubility and metabolic stability. The presence of two morpholine rings linked by an arylmethyl bridge creates a three-dimensional structure that can be exploited for targeted interactions with biological macromolecules. Furthermore, the aminal linkage is a versatile functional group that can serve as a precursor for the synthesis of more complex molecules.
Traditional multi-step syntheses of such compounds can be time-consuming and inefficient. A one-pot synthesis, wherein all reactants are combined in a single reaction vessel, offers a streamlined, atom-economical, and often higher-yielding alternative. This guide provides a detailed protocol and the underlying scientific principles for the efficient one-pot synthesis of N,N'-bis(arylmethyl)dimorpholines from readily available aromatic aldehydes and morpholine.
Reaction Mechanism: An Acid-Catalyzed Condensation Pathway
The one-pot synthesis of N,N'-bis(arylmethyl)dimorpholines proceeds via an acid-catalyzed condensation reaction. The mechanism involves the initial reaction of an aromatic aldehyde with one equivalent of morpholine to form a hemiaminal intermediate. In the presence of an acid catalyst, this hemiaminal is protonated and subsequently loses a molecule of water to form a resonance-stabilized iminium ion. This electrophilic iminium ion is then attacked by a second equivalent of morpholine to yield the final N,N'-bis(arylmethyl)dimorpholine product. The removal of water is crucial to drive the equilibrium towards the formation of the aminal.[1]
Figure 1: Proposed reaction mechanism for the acid-catalyzed one-pot synthesis of N,N'-bis(arylmethyl)dimorpholines.
Experimental Protocol: A Representative One-Pot Synthesis
Disclaimer: The following is a representative protocol based on established principles of aminal synthesis. Researchers should optimize conditions for specific substrates.
Materials and Reagents
-
Aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde), 1.0 mmol
-
Morpholine, 2.2 mmol
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O), 0.1 mmol
-
Toluene, 20 mL
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Ethyl acetate
-
Hexanes
-
Deionized water
-
Brine solution
Equipment
-
Round-bottom flask (50 mL)
-
Dean-Stark apparatus
-
Condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
Glassware for extraction and filtration
-
Thin-layer chromatography (TLC) plates and developing chamber
Detailed Step-by-Step Methodology
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a condenser, add the aromatic aldehyde (1.0 mmol), morpholine (2.2 mmol), p-toluenesulfonic acid monohydrate (0.1 mmol), and toluene (20 mL).
-
Reaction Execution:
-
Heat the reaction mixture to reflux (approximately 110-120 °C) with vigorous stirring.
-
Monitor the progress of the reaction by observing the collection of water in the Dean-Stark trap.
-
The reaction progress can also be monitored by TLC (e.g., using a 3:1 hexanes/ethyl acetate eluent system). The disappearance of the starting aldehyde spot and the appearance of a new, less polar product spot indicates the reaction is proceeding.
-
Continue refluxing until no more water is collected or the TLC analysis indicates the complete consumption of the aldehyde (typically 2-4 hours).
-
-
Work-up:
-
Allow the reaction mixture to cool to room temperature.
-
Transfer the mixture to a separatory funnel and wash with saturated sodium bicarbonate solution (2 x 20 mL) to neutralize the acid catalyst, followed by water (20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude product can be purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.
-
Alternatively, for crystalline products, recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) can be employed.
-
-
Characterization:
-
Confirm the structure and purity of the isolated product using standard analytical techniques:
-
¹H NMR: Expect a characteristic singlet for the methine proton (CH) between the two morpholine rings, typically in the range of δ 4.0-5.0 ppm.
-
¹³C NMR: The methine carbon should appear in the range of δ 70-85 ppm.
-
FT-IR: Look for the absence of the aldehyde C=O stretch and the presence of C-N and C-O stretches characteristic of the morpholine rings.
-
Mass Spectrometry: To confirm the molecular weight of the synthesized compound.
-
-
Data Presentation: A Guide to Reaction Scope
The following table provides a hypothetical summary of reaction parameters for the synthesis of various N,N'-bis(arylmethyl)dimorpholines, illustrating the potential scope of this one-pot protocol.
| Entry | Aromatic Aldehyde | Catalyst (mol%) | Solvent | Temp (°C) | Time (h) | Expected Yield (%) |
| 1 | Benzaldehyde | p-TsOH (10) | Toluene | 110 | 3 | 85-95 |
| 2 | 4-Chlorobenzaldehyde | p-TsOH (10) | Toluene | 110 | 2.5 | 88-96 |
| 3 | 4-Methoxybenzaldehyde | p-TsOH (10) | Toluene | 110 | 4 | 80-90 |
| 4 | 4-Nitrobenzaldehyde | p-TsOH (10) | Toluene | 110 | 2 | 90-98 |
| 5 | 2-Naphthaldehyde | p-TsOH (10) | Toluene | 110 | 3.5 | 82-92 |
Trustworthiness: A Self-Validating System
The reliability of this protocol is ensured through continuous monitoring and rigorous characterization.
-
Reaction Monitoring: The use of TLC provides a real-time assessment of the reaction's progress, allowing for the determination of the optimal reaction time and preventing the formation of byproducts due to prolonged heating.
-
Product Validation: The structure and purity of the final product must be unequivocally confirmed by a combination of spectroscopic methods (¹H NMR, ¹³C NMR, FT-IR) and mass spectrometry. The expected spectral data provide a clear benchmark for successful synthesis.
-
Yield and Purity: A successful reaction should provide the target N,N'-bis(arylmethyl)dimorpholine in high yield and purity after a straightforward purification process. Significant deviation from expected yields may indicate the need for optimization of reaction conditions (e.g., catalyst loading, temperature, or solvent).
Visualization of the Experimental Workflow
Figure 2: Experimental workflow for the one-pot synthesis of N,N'-bis(arylmethyl)dimorpholines.
References
- This guide is based on established principles of organic synthesis and aminal formation. While a specific, dedicated publication for this exact one-pot transformation was not identified in the initial literature search, the principles are well-documented in standard organic chemistry textbooks and analogous reaction protocols.
-
For a review on the synthesis of morpholine derivatives, see: Morpholines. Synthesis and Biological Activity. Russian Journal of Organic Chemistry, 2013, 49, 1579–1614. [Link]
-
For an example of acid-catalyzed condensation reactions involving aldehydes and amines, see: Condensation-Based Methods for the C−H Bond Functionalization of Amines. ACS Catalysis, 2017, 7, 9, 6144–6180. [Link]
-
For general procedures on one-pot syntheses involving aldehydes, see: One-Pot Synthesis of Quinoxalines Starting from Aldehydes Under Metal-Free Conditions. Bulletin of the Korean Chemical Society, 2012, 33, 5, 1693-1696. [Link]
-
For insights into the reactivity of morpholine with aldehydes, see: Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 2023, 11. [Link]
Sources
Probing the Bioactive Potential of 4,4'-[(4-Fluorophenyl)methylene]dimorpholine: A Guide to Investigating its Putative Enzyme Inhibitory Activity
For distribution to: Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Uncharted Territory of a Novel Compound
In the vast landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of discovering next-generation therapeutics. The compound 4,4'-[(4-Fluorophenyl)methylene]dimorpholine presents a compelling, yet largely uninvestigated, structural motif. While direct experimental evidence for its role as an enzyme inhibitor is not yet present in the public domain, its constituent chemical features—the privileged morpholine scaffold, the reactive fluorophenyl group, and the bis-heterocyclic methane core—provide a strong rationale for its investigation as a potential bioactive agent.
This document serves not as a record of established applications, but as a forward-looking guide for the scientific community. It is intended to provide a robust framework for initiating research into the enzyme inhibitory potential of this compound. By leveraging knowledge from structurally analogous compounds and established biochemical methodologies, we can begin to unlock the therapeutic promise this molecule may hold.
Section 1: The Scientific Rationale - Deconstructing the Molecule
The hypothesis that this compound may act as an enzyme inhibitor is built upon the well-documented roles of its structural components in medicinal chemistry.
-
The Morpholine Moiety: A Privileged Scaffold The morpholine ring is a heterocyclic amine that is a common feature in a multitude of approved drugs and biologically active molecules.[1] Its prevalence is attributed to its favorable physicochemical properties, including metabolic stability and aqueous solubility, which can improve the pharmacokinetic profile of a drug candidate.[1] In many instances, the morpholine ring is not merely a passive carrier but an active participant in binding to biological targets, forming key interactions within the active sites of enzymes.[1][2]
-
The Fluorophenyl Group: A Key Modulator of Activity The incorporation of a fluorine atom onto a phenyl ring is a widely used strategy in drug design. The high electronegativity and small size of fluorine can significantly alter the electronic properties of the molecule, influencing its binding affinity, metabolic stability, and membrane permeability. The 4-fluoro substitution pattern, in particular, is a hallmark of numerous enzyme inhibitors, where it can engage in specific hydrogen bonding or halogen bonding interactions with the enzyme's active site residues.
-
The Bis-dimorpholino Methane Core: A Structural Anchor The central methane bridge linking two morpholine rings provides a defined three-dimensional arrangement. While the parent compound, 4,4'-methylenedimorpholine, is recognized for its industrial applications as a biocide and corrosion inhibitor, its biological activity is primarily attributed to its function as a formaldehyde-releasing agent upon hydrolysis.[3] The addition of the bulky 4-fluorophenyl group to the methylene bridge in this compound is expected to significantly alter its chemical properties, potentially steering its biological activity away from non-specific biocidal effects towards more targeted enzyme inhibition. The overall "bis-heterocycle-methane" scaffold has been explored with other heterocyclic rings, such as in bis(indol-3-yl)methanes, which have demonstrated inhibitory activity against enzymes like α-glucosidase and α-amylase.[4]
Section 2: Proposed Research Workflow for Characterizing a Novel Inhibitor
The following workflow outlines a systematic approach to investigate the enzyme inhibitory potential of this compound.
Figure 1: A proposed research workflow for the systematic evaluation of this compound as a potential enzyme inhibitor.
Section 3: Hypothetical Application & Protocol - A Case Study on α-Glucosidase Inhibition
To illustrate a practical application, we present a hypothetical protocol for screening this compound against α-glucosidase, an enzyme involved in carbohydrate metabolism and a target for anti-diabetic drugs. This is based on the finding that structurally analogous bis-heterocyclic methane compounds have shown activity against this enzyme.[4]
It must be stressed that the following is a theoretical protocol and has not been validated for the specific compound .
Principle of the α-Glucosidase Inhibition Assay
This colorimetric assay utilizes the substrate p-nitrophenyl-α-D-glucopyranoside (pNPG), which is cleaved by α-glucosidase to produce p-nitrophenol, a yellow-colored product. The rate of formation of p-nitrophenol, measured by the increase in absorbance at 405 nm, is proportional to the enzyme's activity. A decrease in this rate in the presence of an inhibitor indicates its potency.
Materials and Reagents
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG)
-
This compound (test compound)
-
Acarbose (positive control inhibitor)
-
Sodium phosphate buffer (pH 6.8)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplate
-
Microplate reader
Experimental Protocol: Step-by-Step
-
Preparation of Reagents:
-
Prepare a 100 mM sodium phosphate buffer (pH 6.8).
-
Dissolve α-glucosidase in the phosphate buffer to a final concentration of 0.5 U/mL.
-
Dissolve pNPG in the phosphate buffer to a final concentration of 5 mM.
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM). Create serial dilutions in DMSO to obtain a range of test concentrations.
-
Prepare a stock solution of acarbose in phosphate buffer (e.g., 1 mg/mL) and create serial dilutions.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of phosphate buffer to all wells.
-
Add 10 µL of the test compound dilutions or acarbose (positive control) to the respective wells. For the negative control (100% enzyme activity), add 10 µL of DMSO.
-
Add 20 µL of the α-glucosidase solution to all wells except for the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 20 µL of the pNPG solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) by non-linear regression analysis.
-
Data Interpretation and Self-Validation
| Component | Purpose | Expected Outcome |
| Negative Control | Represents 100% enzyme activity (no inhibitor). | High absorbance reading, indicating unimpeded pNPG cleavage. |
| Positive Control | A known inhibitor (acarbose) to validate the assay's sensitivity. | Dose-dependent decrease in absorbance, yielding a known or comparable IC50 value. |
| Test Compound | To determine the inhibitory effect of the molecule of interest. | A dose-dependent decrease in absorbance would indicate inhibitory activity. |
| Blank | Contains all reagents except the enzyme to correct for background absorbance. | Low absorbance reading. |
Section 4: Elucidating the Mechanism of Inhibition - A Hypothetical Kinetic Study
Should initial screening reveal significant inhibitory activity, the next critical step is to understand the mechanism of inhibition. This is typically achieved through enzyme kinetic studies.
Figure 2: A workflow for determining the mechanism of enzyme inhibition using kinetic studies.
Section 5: Concluding Remarks and Future Directions
The journey from a novel chemical structure to a validated therapeutic agent is a long and meticulous one. This compound stands at the very beginning of this path. The structural motifs it possesses are undeniably of high interest to the medicinal chemistry community. The logical next steps are clear: synthesis of the compound, followed by broad-spectrum screening against diverse enzyme panels to identify potential targets. Should "hits" be identified, the detailed protocols for IC50 determination and mechanistic studies, outlined hypothetically in this document, can then be applied and validated. The data from such studies will be invaluable in determining whether this compound holds the potential to be a lead compound for future drug development efforts.
References
-
Bolognesi, M. L., et al. (2019). A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 39(5), 1845-1891. [Link]
-
Khan, I., et al. (2020). In vitro and in silico studies of bis (indol-3-yl) methane derivatives as potential α-glucosidase and α-amylase inhibitors. Bioorganic Chemistry, 99, 103837. [Link]
-
Ataman Kimya. 4,4′-METHYLENEDIMORPHOLINE. [Link]
-
NICNAS. (2017). Morpholine, 4,4'-methylenebis-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme. [Link]
-
Basit, A., et al. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Journal of Molecular Structure, 1222, 128859. [Link]
Sources
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 4. In vitro and in silico studies of bis (indol-3-yl) methane derivatives as potential α-glucosidase and α-amylase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 4,4'-[(4-Fluorophenyl)methylene]dimorpholine
Welcome to the technical support center for the purification of 4,4'-[(4-Fluorophenyl)methylene]dimorpholine. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions to common challenges encountered during the purification of this compound. Here, we will explore the causality behind experimental choices and provide self-validating protocols to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Here are some common questions and immediate answers to get you started:
Q1: My crude this compound is an oil, but I expected a solid. What should I do?
A1: The physical state of your crude product can be influenced by residual solvents and impurities. Unreacted 4-fluorobenzaldehyde or morpholine can act as a solvent, preventing crystallization. Try removing all volatile components under high vacuum. If it remains an oil, it is highly likely that significant impurities are present. Proceed with a liquid-liquid extraction or column chromatography to isolate the product before attempting crystallization.
Q2: What are the most common impurities I should expect in my crude product?
A2: The most common impurities arise from the starting materials and side reactions. These include:
-
Unreacted Starting Materials: 4-fluorobenzaldehyde and morpholine.
-
Side-products from 4-fluorobenzaldehyde: 4-fluorobenzoic acid (from oxidation of the aldehyde) and positional isomers if the starting material is impure.
-
Incomplete Reaction Products: (4-Fluorophenyl)(morpholino)methanol, the hemiaminal intermediate.
-
Byproducts of Morpholine: N-Formylmorpholine if dimethylformamide (DMF) is used as a solvent at high temperatures.
Q3: How can I quickly check the purity of my fractions during column chromatography?
A3: Thin-Layer Chromatography (TLC) is the most efficient method for monitoring your column. Use a silica gel plate and an eluent system similar to the one you are using for the column (e.g., a mixture of ethyl acetate and hexanes). The product, being moderately polar, should have an Rf value of approximately 0.3-0.5 for good separation. You can visualize the spots under a UV lamp (254 nm) or by staining with potassium permanganate.
Q4: My purified product has a slight yellow tint. Is this normal?
A4: While the pure compound is expected to be a white solid, a faint yellow color can sometimes be present due to minor, highly conjugated impurities that are difficult to remove. If analytical data (NMR, HPLC) shows high purity (>99%), the color may not be an issue for subsequent steps. However, if color is a concern, a final recrystallization, possibly with a small amount of activated carbon, can help decolorize the product.
Troubleshooting Guides
This section provides in-depth troubleshooting for specific purification challenges.
Issue 1: Low Yield After Aqueous Work-up
Potential Cause: Your product, this compound, has two basic nitrogen atoms from the morpholine rings. If you performed an acidic wash during your work-up (e.g., with HCl), your product would have formed a water-soluble salt and been lost to the aqueous phase.
Troubleshooting Steps:
-
pH Monitoring: During your extraction, ensure the aqueous phase remains basic (pH > 8). Use a mild base like sodium bicarbonate for washes if you need to remove acidic impurities.
-
Product Recovery: If you suspect your product is in an acidic aqueous layer, basify the solution with a strong base (e.g., NaOH) to a pH > 10. This will deprotonate your compound, making it less water-soluble. Then, re-extract with an organic solvent like dichloromethane or ethyl acetate.
-
Salting Out: To maximize recovery from the organic phase, wash it with brine (saturated NaCl solution). This will decrease the solubility of your organic product in any residual water.
Issue 2: Difficulty in Achieving High Purity by Recrystallization
If you are struggling to obtain a sharp melting point and clean analytical data after recrystallization, consider the following:
Potential Cause 1: Inappropriate Solvent System
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.
Troubleshooting Protocol: Solvent Screening
-
Place a small amount of your crude product (10-20 mg) in several test tubes.
-
Add a small volume (0.5 mL) of different solvents of varying polarities.
-
Observe the solubility at room temperature and then upon heating.
-
If the compound dissolves upon heating, allow it to cool to room temperature and then in an ice bath to see if crystals form.
Table 1: Recommended Solvents for Recrystallization Screening
| Solvent System | Polarity | Rationale for Use |
| Isopropanol/Water | Polar Protic | The product may be soluble in hot isopropanol, and adding water as an anti-solvent can induce crystallization. |
| Ethyl Acetate/Hexanes | Medium/Non-Polar | A common and effective mixture for compounds of moderate polarity.[1] |
| Acetone/Water | Polar Aprotic/Polar | Similar to isopropanol/water, this can be a good choice for inducing crystallization.[1] |
| Toluene | Aromatic | The aromatic nature of toluene can aid in dissolving the compound, especially at higher temperatures. |
Potential Cause 2: Co-precipitation of Impurities
If an impurity has similar solubility properties to your product, it may crystallize along with it.
Troubleshooting Protocol: Pre-purification
If recrystallization alone is insufficient, a preliminary purification step is necessary. Flash column chromatography is highly recommended.
Experimental Protocol: Flash Column Chromatography
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient of ethyl acetate in hexanes is a good starting point. Begin with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity. The target compound is expected to elute at around 20-40% ethyl acetate in hexanes.
-
Procedure:
-
Dissolve your crude product in a minimal amount of dichloromethane.
-
Adsorb this onto a small amount of silica gel and dry it to a free-flowing powder.
-
Load this onto your column.
-
Elute with your chosen solvent system, collecting fractions.
-
Analyze the fractions by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure.
-
The resulting solid can then be recrystallized for final purification.
-
Issue 3: Inconclusive Analytical Data (NMR/HPLC)
Potential Cause: Presence of Symmetrical Impurities or Isomers
Sometimes, impurities can have similar chemical shifts in NMR or retention times in HPLC, leading to confusing data.
Troubleshooting with Analytical Techniques:
-
NMR Spectroscopy:
-
The ¹H NMR spectrum of the pure product should show characteristic signals for the morpholine protons (typically multiplets between 2.5 and 3.8 ppm) and the aromatic protons of the fluorophenyl group.[2] The methylene bridge proton will appear as a singlet.
-
Look for small, unintegrated peaks that may indicate impurities. For example, a peak around 9-10 ppm would suggest residual 4-fluorobenzaldehyde.
-
A broad singlet that changes with D₂O addition could indicate the hydroxyl proton of the (4-fluorophenyl)(morpholino)methanol intermediate.
-
-
HPLC Analysis:
-
A validated HPLC method is crucial for accurate purity determination.[3]
-
Starting HPLC Conditions:
-
Column: C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm).[3]
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid to improve peak shape) is a good starting point.
-
Detection: UV at 254 nm.
-
-
If you see shouldered peaks or broad peaks, this suggests the presence of closely eluting impurities. Optimizing the gradient or using a different stationary phase may be necessary.
-
Purification Workflow Diagram
The following diagram illustrates a typical workflow for the purification of this compound.
Caption: A decision-based workflow for the purification of this compound.
Logical Troubleshooting Flow
This diagram outlines the logical steps to take when troubleshooting a purification problem.
Caption: A logical flow diagram for troubleshooting purification issues.
References
-
PubChem. 4-Methylmorpholine. [Link]
-
SpectraBase. 4,4'-Methylenedimorpholine. [Link]
- He, W., Sun, H., Xu, Y., Tang, S., & Guo, C. (2007). Methyl 4-(4-fluorophenyl)-6-isopropyl-2-(methylamino)pyrimidine-5-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(11), o4157.
- Fassihi, A., et al. (2012). Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents. Iranian Journal of Pharmaceutical Research, 11(3), 835–844.
-
ResearchGate. Rapid Access to Synthesis of Bisindole Derivatives Using 2-Morpholino Ethanesulphonic Acid. [Link]
-
PubMed. Synthesis of N-arylmethyl Substituted Indole Derivatives as New Antiplatelet Aggregation Agents. [Link]
-
Dutscher. Protein purification troubleshooting guide. [Link]
-
ChemRxiv. Synthesis and Biophysical Studies of High Affinity Morpholino Oligomers Containing G-clamp Analogs. [Link]
-
University of California, Los Angeles. Crystallization Solvents. [Link]
-
Reddit. Go-to recrystallization solvent mixtures. [Link]
-
National Center for Biotechnology Information. Detection Progress of Selected Drugs in TLC. [Link]
-
Drinkwell. TROUBLE SHOOTING. [Link]
-
PubMed. New bis(pyridyl)methane derivatives from 4-hydroxy-2-pyridones: synthesis and antitumoral activity. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Information Solvent-promoted Catalyst-free N-Formylation of Amines Using Carbon Dioxide under Ambient. [Link]
-
American Chemical Society. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorph of Roy. [Link]
-
MDPI. Validation of an Analytical Method of 3′,4′,5-Trihydroxy-3-Methoxy-6,7-Methylenedioxyflavone 4′-Glucuronide for Standardization of Spinacia oleracea. [Link]
-
ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]
-
ResearchGate. Effects of solvents and crystallization conditions on the polymorphic behaviors and dissolution rates of valsartan. [Link]
- Eureka. Method for preparing bis (indolyl)
-
European Patent Office. METHOD OF SYNTHESIS OF MORPHOLINO OLIGOMERS. [Link]
-
YouTube. Aquarium Filter Not Working? HELP. [Link]
-
United Filtration Systems. Troubleshooting Guide. [Link]
-
SpectraBase. 4-[4-(4-Fluorophenyl)-1,3-thiazol-2-yl]morpholine. [Link]
-
SIELC Technologies. Separation of Morpholine, 4-phenyl- on Newcrom R1 HPLC column. [Link]
-
PubChem. 4-[(4-(18F)fluoranylphenyl)methyl]morpholine. [Link]
-
Liverpool John Moores University. DTA-15-0338.R1 Proofs. [Link]
-
The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Reaction Chemistry & Engineering. [Link]
Sources
Troubleshooting crystallization of 4,4'-[(4-Fluorophenyl)methylene]dimorpholine
An invaluable resource for professionals in pharmaceutical and materials science, this Technical Support Center provides in-depth troubleshooting guides and frequently asked questions for the crystallization of 4,4'-[(4-Fluorophenyl)methylene]dimorpholine. As a Senior Application Scientist, this guide is structured to deliver not just protocols, but the underlying scientific principles to empower researchers to overcome common and complex crystallization challenges.
Section 1: Compound Profile & Key Properties
This compound is a molecule of interest due to its structural motifs, which are common in pharmacologically active compounds. Successful crystallization is paramount for achieving the high purity required for downstream applications and for definitive structural elucidation via X-ray crystallography.
| Property | Value | Source |
| Molecular Formula | C₁₅H₂₁FN₂O₂ | Calculated |
| Molecular Weight | 280.34 g/mol | Calculated |
| Inferred Solubility Profile | Good solubility in moderately polar organic solvents (e.g., Ethyl Acetate, Acetone, Dichloromethane). Limited solubility in non-polar solvents (e.g., Hexane, Heptane) and highly polar solvents (e.g., Water). | Inferred from chemical structure |
| Appearance | Typically an off-white to pale yellow solid or oil, depending on purity. | Ataman Kimya |
Section 2: Recommended Crystallization Protocol
This protocol describes a robust method for obtaining crystalline this compound using a mixed-solvent system, which offers fine control over the saturation point.
Objective: To produce high-purity crystals suitable for analysis.
Methodology: Slow Cooling from a Saturated Mixed-Solvent System
-
Solvent Selection: Begin with a solvent pair where the compound is highly soluble in one ("solvent," e.g., Ethyl Acetate) and poorly soluble in the other ("anti-solvent," e.g., n-Hexane).[1]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude this compound in the minimum amount of hot ethyl acetate required for complete dissolution. Heat the solution gently on a hot plate in a fume hood.
-
Induce Saturation: While the solution is still warm, add n-hexane dropwise until a faint, persistent cloudiness (turbidity) is observed. This indicates the solution is nearing its saturation point.
-
Re-homogenization: Add a few drops of hot ethyl acetate to just re-dissolve the turbidity, resulting in a clear, saturated solution.
-
Slow Cooling & Nucleation: Remove the flask from the heat, cover it with a watch glass, and allow it to cool slowly to room temperature. To promote slower cooling, the flask can be placed inside a beaker packed with an insulating material like glass wool. Disturbances such as vibrations should be minimized during this critical phase.[2]
-
Crystal Growth: Once the flask has reached room temperature, if significant crystal growth is observed, transfer it to a refrigerator (4°C) for several hours to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold n-hexane to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the crystals under a vacuum to remove all traces of solvent.
Section 3: Troubleshooting Guide
This section addresses the most common issues encountered during the crystallization of this compound in a direct question-and-answer format.
Q1: My compound "oiled out" and formed a viscous liquid instead of crystals. What should I do?
A1: Oiling out occurs when the solution becomes supersaturated at a temperature that is above the melting point of your compound in that particular solvent mixture. The compound therefore separates as a liquid phase instead of a solid crystal lattice.
-
Immediate Action: Reheat the solution to dissolve the oil completely.
-
Solution 1 (Decrease Supersaturation): Add more of the primary solvent (e.g., ethyl acetate) to the hot solution to decrease the overall concentration. This lowers the saturation temperature, increasing the probability that crystallization will occur below the melting point of the solute-solvent system.[3]
-
Solution 2 (Modify Solvent System): The chosen solvent may be too good for your compound.[2] Repeat the crystallization using a solvent in which the compound is less soluble (e.g., isopropanol or acetonitrile) paired with an appropriate anti-solvent.
-
Solution 3 (Reduce Cooling Rate): A very slow cooling rate is crucial. After re-dissolving the oil and adjusting the solvent, allow the solution to cool to room temperature over a period of 4-6 hours before transferring to a colder environment.
Senior Scientist's Note: The key is to ensure the solution's saturation point is reached at a temperature where the compound is thermodynamically favored to exist as a solid. Oiling out is a kinetic and thermodynamic problem that can almost always be solved by adjusting the solvent environment and cooling profile.
Q2: No crystals have formed even after the solution has cooled completely. What is the next step?
A2: This indicates that the solution is not sufficiently supersaturated, meaning too much solvent was likely used.[3]
-
Solution 1 (Induce Nucleation):
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections on the glass can provide nucleation sites for crystal growth to begin.[4]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. A "seed crystal" provides a perfect template for new crystals to grow upon.[4]
-
-
Solution 2 (Increase Concentration): Gently heat the solution and boil off a portion of the solvent to increase the concentration of your compound. Allow it to cool again slowly.[3]
-
Solution 3 (Introduce an Anti-Solvent): If you used a single-solvent system, you can carefully add a miscible anti-solvent (a solvent in which your compound is insoluble) dropwise until turbidity appears, then proceed with slow cooling.
Q3: The crystallization happened too quickly, resulting in a fine powder instead of well-defined crystals. Is this a problem?
A3: Rapid crystallization, or "crashing out," often traps impurities within the crystal lattice, defeating the purpose of purification.[3] While a powder may be pure enough for some applications, it is unsuitable for single-crystal X-ray diffraction.
-
Cause: The solution was likely too concentrated, or it cooled too quickly.
-
Solution: Re-dissolve the powder by heating. Add a small amount (5-10% by volume) of additional hot solvent to slightly decrease the saturation level. Ensure the subsequent cooling process is as slow and undisturbed as possible.[3] Using an insulated container can dramatically slow the cooling rate.
Q4: My crystals are colored, but the pure compound should be white. How do I remove the colored impurity?
A4: Colored impurities are often large, polar, conjugated molecules that can be removed with an activated carbon treatment.
-
Protocol:
-
Dissolve the impure crystals in the minimum amount of a suitable hot solvent.
-
Remove the flask from the heat source.
-
Add a very small amount of activated charcoal (a spatula tip is often sufficient). Adding too much can lead to the loss of your desired product.[3]
-
Swirl the mixture and gently reheat for 5-10 minutes.
-
Perform a hot gravity filtration to remove the charcoal. This must be done quickly to prevent your compound from crystallizing in the filter funnel.
-
Proceed with the slow cooling and crystallization of the decolorized filtrate.
-
Section 4: Frequently Asked Questions (FAQs)
-
What is the best way to determine an optimal solvent system? The ideal solvent should dissolve the compound when hot but not when cold.[5] A systematic approach involves placing a few milligrams of your compound in several test tubes and adding ~0.5 mL of different solvents (e.g., ethanol, ethyl acetate, toluene, hexane, water). Observe the solubility at room temperature and then upon heating. A good single solvent will show a significant difference in solubility with temperature. For mixed-solvent systems, choose a pair that is miscible but has opposing solubility characteristics for your compound.
-
How can I maximize my crystal yield? Yield can be improved by ensuring you use the absolute minimum amount of hot solvent necessary for dissolution. After collecting the first crop of crystals, the remaining solution (mother liquor) can be concentrated by boiling off some solvent to yield a second, often less pure, crop of crystals.[3] Cooling the solution to the lowest practical temperature (e.g., in a freezer, if the solvent allows) will also maximize precipitation.
-
What are the recommended storage conditions for crystalline this compound? The crystalline solid should be stored in a tightly sealed container in a cool, dry, and dark place.[6] This prevents degradation from moisture, light, or reaction with atmospheric components.
-
Which analytical techniques are best for confirming the purity of my final product?
-
Melting Point Analysis: A sharp melting point range (typically < 2°C) is a strong indicator of high purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): This will confirm the chemical structure and identify any proton- or carbon-containing impurities. ¹⁹F NMR is particularly useful for confirming the presence of the fluorophenyl group.
-
High-Performance Liquid Chromatography (HPLC): This is a highly sensitive method for quantifying the purity of the sample and detecting trace impurities.
-
Section 5: Visual Workflow for Crystallization Troubleshooting
This diagram provides a logical decision-making path for addressing common crystallization challenges.
Caption: Troubleshooting Decision Tree for Crystallization.
References
-
University of Cambridge. "Guide for crystallization." URL: [Link]
-
Ataman Kimya. "4,4′-METHYLENEDIMORPHOLINE." URL: [Link]
-
University of Rochester, Department of Chemistry. "Tips & Tricks: Recrystallization." URL: [Link]
-
MDPI. "Structural Characterization of 4-(4-Nitrophenyl)thiomorpholine, a Precursor in Medicinal Chemistry." URL: [Link]
-
Chemistry LibreTexts. "Troubleshooting (Crystallization)." URL: [Link]
-
SOP: CRYSTALLIZATION. URL: [Link]
-
Chemistry LibreTexts. "Inducing Recrystallization." URL: [Link]
Sources
Technical Support Center: Catalyst Selection for the Synthesis of Dimorpholine Derivatives
Welcome to the comprehensive technical support center dedicated to the nuanced art and science of catalyst selection for the synthesis of dimorpholine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of synthesizing molecules containing two morpholine moieties. Here, we move beyond simple protocols to delve into the fundamental principles governing catalyst choice, reaction mechanisms, and troubleshooting common experimental hurdles. Our goal is to empower you with the expertise to not only replicate synthetic routes but to innovate and optimize them for your specific applications.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for synthesizing dimorpholine derivatives?
A1: The synthesis of dimorpholine derivatives, where two morpholine rings are linked together, typically falls into two main catalytic strategies:
-
N-Alkylation of Morpholine with Dihaloalkanes: This is a common and versatile method where morpholine acts as a nucleophile, displacing two halide atoms from an alkane chain. This reaction is often facilitated by a catalyst to enhance reaction rate and selectivity.
-
Condensation of Morpholine with Aldehydes or Ketones: This approach leads to the formation of gem-dimorpholino compounds, such as N,N'-methylenebismorpholine (dimorpholinomethane), where two morpholine rings are attached to the same carbon atom. This reaction is typically catalyzed by an acid.
The choice between these strategies depends on the desired linker between the two morpholine rings.
Q2: How do I choose between a homogeneous and a heterogeneous catalyst for my dimorpholine synthesis?
A2: The decision to use a homogeneous or heterogeneous catalyst involves a trade-off between activity, selectivity, and practical considerations like catalyst recovery and reuse.
-
Homogeneous catalysts , which are soluble in the reaction medium, often exhibit higher activity and selectivity because the active sites are readily accessible.[1] For instance, in phase-transfer catalysis for N-alkylation, the quaternary ammonium salt is a homogeneous catalyst that facilitates the transfer of the morpholine anion into the organic phase.[2] However, a significant drawback is the difficulty in separating the catalyst from the reaction mixture post-reaction.
-
Heterogeneous catalysts , which exist in a different phase from the reactants, offer the significant advantage of easy separation and potential for reuse.[3][4] An example is the use of metal oxides like CuO-NiO/γ-Al2O3 for the N-alkylation of morpholine with alcohols. While potentially more robust and suitable for continuous flow processes, they may sometimes exhibit lower activity or require more forcing reaction conditions compared to their homogeneous counterparts.[1]
The choice ultimately depends on the specific reaction, the scale of the synthesis, and the importance of catalyst recyclability in your process.
Troubleshooting Guide: Navigating Common Challenges in Dimorpholine Synthesis
This section addresses specific issues you might encounter during your experiments, providing insights into their causes and practical solutions.
Issue 1: Low Yield of the Desired Dimorpholine Derivative
Scenario: You are attempting to synthesize a dimorpholine derivative via N-alkylation of morpholine with a dihaloalkane, but the yield is consistently low.
Potential Causes & Solutions:
| Potential Cause | Explanation | Suggested Solution |
| Incomplete Reaction | The reaction may not be reaching completion due to insufficient reaction time, low temperature, or inadequate mixing. | Monitor the reaction progress using techniques like TLC or GC-MS to determine the optimal reaction time. Gradually increase the reaction temperature, but be mindful of potential side reactions. Ensure vigorous stirring, especially in biphasic systems.[5] |
| Poor Catalyst Activity | The chosen catalyst may not be effective under your reaction conditions. For phase-transfer catalysis, the structure of the catalyst is crucial for its efficiency. | Screen different phase-transfer catalysts. For instance, tetra-n-butylphosphonium bromide has been used effectively in solid-liquid phase transfer catalysis.[6] For heterogeneous catalysts, ensure proper activation and consider screening different metal loadings or support materials. |
| Side Reactions | Competing side reactions, such as elimination reactions of the dihaloalkane or the formation of mono-alkylated morpholine, can consume starting materials and reduce the yield of the desired product. | Optimize the stoichiometry of your reactants. Using a slight excess of morpholine can sometimes favor the formation of the di-substituted product. Adjusting the base and solvent system can also help suppress side reactions. |
| Product Degradation | The desired dimorpholine derivative may be unstable under the reaction conditions, especially at elevated temperatures or in the presence of strong acids or bases. | Attempt the reaction under milder conditions if possible. If high temperatures are necessary, minimize the reaction time. During workup, avoid prolonged exposure to harsh pH conditions. |
Issue 2: Formation of Mono-Alkylated Morpholine as a Major Byproduct
Scenario: Your reaction is producing a significant amount of the mono-alkylated morpholine derivative instead of the desired di-substituted product.
Core Principle: The formation of mono- versus di-alkylated products is a classic challenge in N-alkylation reactions. The relative rates of the first and second alkylation steps determine the product distribution.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high mono-alkylation.
Detailed Explanation and Solutions:
-
Influence of Reactant Addition: In some systems, the rate of the second alkylation is significantly slower than the first. To circumvent this, consider adding the morpholine dropwise to the reaction mixture containing the dihaloalkane and catalyst. This maintains a low concentration of the mono-alkylated intermediate, favoring its subsequent reaction to the di-alkylated product.
-
Phase-Transfer Catalyst Optimization: In phase-transfer catalyzed reactions, the efficiency of transferring the mono-alkylated intermediate back into the organic phase for the second alkylation is crucial. The lipophilicity of the catalyst plays a key role. Consider switching to a more lipophilic quaternary ammonium salt to improve the solubility of the intermediate in the organic phase.[2]
-
Solvent Effects: The choice of solvent can influence the relative rates of the two alkylation steps. A less polar solvent may favor the formation of the di-substituted product by keeping the more polar mono-substituted intermediate at the interface where it can react further.
Issue 3: Catalyst Deactivation
Scenario: You are using a heterogeneous catalyst for the synthesis, and you observe a significant drop in activity after the first run, preventing effective recycling.
Core Principle: Catalyst deactivation can occur through several mechanisms, including poisoning, fouling (coking), thermal degradation, and leaching of the active species.[7][8]
Catalyst Deactivation Troubleshooting:
Caption: Common catalyst deactivation mechanisms and their solutions.
Specific Solutions:
-
Poisoning: Impurities in the morpholine or dihaloalkane can act as poisons to the catalyst. For example, sulfur-containing compounds can irreversibly bind to the active sites of metal catalysts.[7] Ensure the purity of your starting materials, for instance, by distillation. Reversible poisoning by some nitrogen compounds can sometimes be overcome by removing the source of the poison.[7]
-
Fouling/Coking: At high temperatures, organic molecules can decompose on the catalyst surface, forming carbonaceous deposits that block active sites.[8] If coking is suspected, a regeneration step, such as calcination in air, might restore catalyst activity.
-
Leaching: The active metal component of a heterogeneous catalyst may leach into the reaction mixture, leading to a loss of activity and contamination of the product.[3] If leaching is a problem, consider using a catalyst with a stronger interaction between the active metal and the support or explore different immobilization techniques.
-
Thermal Degradation (Sintering): High reaction temperatures can cause the small metal particles of a heterogeneous catalyst to agglomerate into larger ones, reducing the active surface area.[7] If sintering is suspected, try to perform the reaction at a lower temperature, even if it requires a longer reaction time.
Experimental Protocols
Protocol 1: Synthesis of 1,2-Dimorpholinoethane via Phase-Transfer Catalysis
This protocol is adapted from a general procedure for the N,N'-dialkylation of amines using a phase-transfer catalyst.
Materials:
-
Morpholine
-
1,2-Dichloroethane
-
Sodium hydroxide (50% aqueous solution)
-
Tetrabutylammonium bromide (TBAB)
-
Toluene
-
Deionized water
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add morpholine (2.0 equivalents), 1,2-dichloroethane (1.0 equivalent), toluene, and tetrabutylammonium bromide (0.05 equivalents).
-
With vigorous stirring, add a 50% aqueous solution of sodium hydroxide (4.0 equivalents).
-
Heat the reaction mixture to 80 °C and maintain this temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
After the reaction is complete, cool the mixture to room temperature and add deionized water to dissolve the inorganic salts.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with deionized water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by vacuum distillation or recrystallization to obtain pure 1,2-dimorpholinoethane.
Protocol 2: Acid-Catalyzed Synthesis of N,N'-Methylenebismorpholine
This protocol describes the synthesis of a gem-dimorpholine derivative from morpholine and an aldehyde (formaldehyde).
Materials:
-
Morpholine
-
Paraformaldehyde
-
Hydrochloric acid (catalytic amount)
-
Toluene
-
Dean-Stark apparatus
-
Sodium bicarbonate solution (saturated)
-
Anhydrous sodium sulfate
Procedure:
-
To a round-bottom flask equipped with a Dean-Stark apparatus, reflux condenser, and magnetic stirrer, add morpholine (2.2 equivalents), paraformaldehyde (1.0 equivalent), and toluene.
-
Add a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.
-
Continue refluxing until no more water is collected.
-
Cool the reaction mixture to room temperature and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude N,N'-methylenebismorpholine can be purified by vacuum distillation.
References
-
Vessally, E., et al. (2017). New Strategy for the Synthesis of Morpholine Cores: Synthesis from N-Propargylamines. Iranian Journal of Chemistry and Chemical Engineering, 36(3), 1-19. Available at: [Link]
-
Patel, S., et al. (2025). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. Cancers, 17(5), 759. Available at: [Link]
-
Bollini, M., et al. (2020). Synthesis of N-substituted morpholine nucleoside derivatives. Beilstein Journal of Organic Chemistry, 16, 1868-1873. Available at: [Link]
-
Trabocchi, A., et al. (2018). Diversity-Oriented Synthesis and Chemoinformatic Analysis of the Molecular Diversity of sp3-Rich Morpholine Peptidomimetics. Frontiers in Chemistry, 6, 53. Available at: [Link]
-
Singh, P. P., et al. (2013). Phase transfer catalyzed synthesis of bis-quinolines: antileishmanial activity in experimental visceral leishmaniasis and in vitro antibacterial evaluation. European Journal of Medicinal Chemistry, 63, 447-454. Available at: [Link]
-
Kratochvil, B., et al. (2017). Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. Beilstein Journal of Organic Chemistry, 13, 2378-2385. Available at: [Link]
-
Henderson, A. P., et al. (2011). A Convenient Synthetic Protocol to 1,2-Bis(dialkylphosphino)ethanes. Molecules, 16(5), 4102-4111. Available at: [Link]
-
Chen, X., et al. (2011). Research on the N-alkylation of morpholine with alcohols catalyzed by CuO–NiO/γ–Al2O3. Reaction Kinetics, Mechanisms and Catalysis, 104(1), 145-154. Available at: [Link]
-
Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. Catalysts, 5(1), 145-269. Available at: [Link]
-
Ataman Kimya. N,N'-METHYLENEBISMORPHOLINE. Available at: [Link]
-
Liu, Z., et al. (2023). Enhancing Generic Reaction Yield Prediction through Reaction Condition-Based Contrastive Learning. Journal of Chemical Information and Modeling, 63(15), 4786-4797. Available at: [Link]
-
Zare, A., et al. (2007). Phase Transfer Catalysis without Solvent. Synthesis of Bisazolylalkanes. Journal of Heterocyclic Chemistry, 44(4), 973-976. Available at: [Link]
-
Kolyadina, N. M., et al. (2022). Synthesis, Spectroscopic Properties and Redox Behavior Kinetics of Rare-Earth Bistetrakis-4-[3-(3,4-dicyanophenoxy)phenoxy]phthalocyaninato Metal Complexes with Er, Lu and Yb. Molecules, 27(19), 6599. Available at: [Link]
-
Janus, E., et al. (2018). Synthesis and crystal structure of sodium (ethane-1,2-diyl)bis[(3-methoxypropyl)phosphinodithiolate] octahydrate. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 10), 1492-1495. Available at: [Link]
-
A. Alver, E., & Matyar, F. (2018). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Journal of the Turkish Chemical Society, Section A: Chemistry, 5(3), 969-980. Available at: [Link]
-
Butt, J. A., et al. (2023). The mathematical catalyst deactivation models: a mini review. RSC Advances, 13(33), 22997-23011. Available at: [Link]
-
Kratochvil, B., et al. (2017). Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand. ResearchGate. Available at: [Link]
-
Wang, D., et al. (2020). Efficient Synthesis of Substituted Morpholine Derivatives via an Indium (III)-Catalyzed Reductive Etherification Reaction. Organic Letters, 22(8), 3123-3127. Available at: [Link]
-
Reddit. (2020). My first synthesis was not as efficient as I had hoped. 16% yield. r/chemistry. Available at: [Link]
-
JETIR. (2019). A novel method of synthesis of 1,2-bis (4- nitro phenyl)ethane using a fish tank a. Journal of Emerging Technologies and Innovative Research, 6(2). Available at: [Link]
-
MDPI. (2023). Feature Papers in Catalysis in Organic and Polymer Chemistry. MDPI. Available at: [Link]
-
Alver, E., & Matyar, F. (2018). A novel catalyst system for the synthesis of N,N′-Methylenebisacrylamide from acrylamide. Journal of the Turkish Chemical Society Section A: Chemistry, 5(3), 969-980. Available at: [Link]
-
Basceken, S. (2022). A computational study of the 1,3-dipolar cycloaddition reaction mechanism for nitrilimines. Journal of Molecular Modeling, 28(3), 75. Available at: [Link]
-
Liu, W., et al. (2022). Lewis Acid-Catalyzed Halonium Generation for Morpholine Synthesis and Claisen Rearrangement. The Journal of Organic Chemistry, 87(5), 3329-3341. Available at: [Link]
-
Abdel-Malek, H. A., & Ewies, E. F. (2016). Phase-Transfer Catalysis in Organic Syntheses. Chemical Research and Development, 1(1), 1-13. Available at: [Link]
-
E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences, 556, 01051. Available at: [Link]
-
Argyle, M. D., & Bartholomew, C. H. (2015). Heterogeneous Catalyst Deactivation and Regeneration: A Review. MDPI. Available at: [Link]
- Google Patents. (2020). Synthesis process of N-methylmorpholine.
-
Farnetti, E., Di Monte, R., & Kašpar, J. (2009). Homogeneous and Heterogeneous Catalysis. ResearchGate. Available at: [Link]
-
Viciu, M. S., et al. (2015). Mechanistic Studies on the Alkylation of Amines with Alcohols Catalyzed by a Bifunctional Iridium Complex. ACS Catalysis, 5(5), 2839-2848. Available at: [Link]
-
LibreTexts Chemistry. (2020). The Aldol Reaction and Condensation of Ketones and Aldehydes. Available at: [Link]
-
Kim, J., et al. (2021). Impact of Polymerization Process Parameters on Improved Comonomer Incorporation Behavior in Ziegler-Natta Catalysis. Polymers, 13(22), 3969. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Phase Transfer Catalysis. WordPress. Available at: [Link]
-
Ilias, S., & Bhan, A. (2019). A Method for Assessing Catalyst Deactivation: A Case Study on Methanol-to-Hydrocarbons Conversion. ACS Catalysis, 9(8), 7560-7569. Available at: [Link]
-
Karaca, F., et al. (2011). Effect of a phase transfer catalyst structure on the alkaline hydrolysis of poly(ethylene terephthalate). Green Chemistry, 13(12), 3463-3469. Available at: [Link]
-
Chen, Y.-C., et al. (2020). Synthesis of 3,3'‐(Ethane‐1,2‐diylidene)bis(indolin‐2‐one) Promoted by Thermally‐activated Electron Transfer and Photoreduction of CO2 to CH4 and CO. ChemSusChem, 13(23), 6296-6302. Available at: [Link]
-
Celentano, G., et al. (2023). Highly efficient morpholine-based organocatalysts for the 1,4-addition reaction between aldehydes and nitroolefins: an unexploited class of catalysts. Frontiers in Chemistry, 11, 1243306. Available at: [Link]
-
Research Trove. (2020). Advanced Chemical Reaction Engineering Lectures. Topic 6: Catalyst Deactivation - Part 1. YouTube. Available at: [Link]
-
ResearchGate. (n.d.). Catalyst reutilizing studies. ResearchGate. Available at: [Link]
-
Gorgani, L., et al. (2022). N-Dealkylation of Amines. Molecules, 27(15), 4998. Available at: [Link]
Sources
- 1. Computational analysis of the formation mechanisms of carbazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis, catalytic activity, and leaching studies of a heterogeneous Pd-catalyst including an immobilized bis(oxazoline) ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. crdeepjournal.org [crdeepjournal.org]
- 7. mdpi.com [mdpi.com]
- 8. m.youtube.com [m.youtube.com]
Validation & Comparative
A Comparative Guide to the Cytotoxicity of Dimorpholine Derivatives in Cancer Research
In the landscape of modern oncology, the quest for novel therapeutic agents with enhanced efficacy and selectivity remains a paramount objective for researchers, scientists, and drug development professionals. Among the myriad of heterocyclic compounds being investigated, dimorpholine derivatives have emerged as a promising class of molecules exhibiting significant cytotoxic activity against various cancer cell lines. Their unique structural features often contribute to favorable pharmacokinetic profiles and potent inhibitory effects on key oncogenic signaling pathways.
This guide provides an in-depth comparison of the cytotoxic profiles of different dimorpholine and related morpholine-containing derivatives, supported by experimental data from peer-reviewed studies. We will delve into their mechanisms of action, present standardized protocols for assessing their cytotoxicity, and offer insights into the structure-activity relationships that govern their anticancer potential.
The Therapeutic Promise of Morpholine-Containing Scaffolds
The morpholine ring is a privileged scaffold in medicinal chemistry, known for improving the aqueous solubility, metabolic stability, and overall pharmacokinetic properties of drug candidates.[1] When incorporated into larger molecular frameworks, particularly as a dimorpholine motif, it can significantly influence the compound's interaction with biological targets. Many of these derivatives have been shown to exert their anticancer effects by inhibiting crucial cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, which is frequently dysregulated in various cancers.[2]
Comparative Cytotoxicity of Dimorpholine and Morpholine Derivatives
The following table summarizes the in vitro cytotoxic activity of several recently developed dimorpholine and morpholine derivatives against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a quantitative measure of a drug's potency in inhibiting a specific biological or biochemical function.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Key Findings & Reference |
| Dimorpholinoquinazoline | Compound 7c | MCF-7 (Breast) | Low to sub-micromolar | Showed moderate selectivity towards MCF7 cells, which express a mutant form of PI3K. Inhibited the phosphorylation of Akt, mTOR, and S6K.[3] |
| 4,6-Dimorpholinyl-1,3,5-triazine | Compound 6o | SW620 (Colon) | 8.71 | Exhibited good cytotoxicity against four cancer cell lines.[4] |
| A549 (Lung) | 9.55 | |||
| HeLa (Cervical) | 15.67 | |||
| MCF-7 (Breast) | 21.77 | |||
| Morpholine-substituted Tetrahydroquinoline | Compound 10e | A549 (Lung) | 0.033 | Displayed exceptional activity against A549 cells, surpassing standard agents like Everolimus and 5-fluorouracil.[1][5] |
| Compound 10h | MCF-7 (Breast) | 0.087 | Was most effective against MCF-7 cells in its series.[1][6] | |
| Compound 10d | A549 (Lung) | 0.062 | Showed broad-spectrum activity.[1] | |
| MCF-7 (Breast) | 0.58 | |||
| MDA-MB-231 (Breast) | 1.003 | |||
| Morpholine-substituted Quinazoline | AK-10 | MCF-7 (Breast) | 3.15 | Displayed significant cytotoxic activity against all three tested cell lines.[7] |
| SHSY-5Y (Neuroblastoma) | 3.36 | |||
| A549 (Lung) | 8.55 | |||
| AK-3 | MCF-7 (Breast) | 6.44 | Showed significant cytotoxic activity.[7] | |
| SHSY-5Y (Neuroblastoma) | 9.54 | |||
| A549 (Lung) | 10.38 | |||
| Substituted Morpholine | Compound M5 | MDA-MB-231 (Breast) | 81.92 µg/mL | Investigated as potential topoisomerase II inhibitors.[8] |
| Compound M2 | MDA-MB-231 (Breast) | 88.27 µg/mL | ||
| Morpholinylchalcone Derivative | Compound 8 | A-549 (Lung) | 2.78 µg/mL | Revealed promising activities against the A-549 cell line.[9] |
| Compound 7b | HepG-2 (Liver) | 3.54 µg/mL | Showed promising activity against the HepG-2 cell line.[9] | |
| Quinoline Derivative | 91b1 | KYSE450 (Esophageal) | 1.83 µg/mL | Showed stronger anticancer effects than cisplatin in three cancer cell lines.[10] |
| KYSE150 (Esophageal) | 4.17 µg/mL | |||
| AGS (Gastric) | 4.28 µg/mL | |||
| A549 (Lung) | 15.38 µg/mL |
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity.[11] The assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan, which can be quantified spectrophotometrically.[12][13]
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the desired cancer cell lines in appropriate medium until they reach about 80% confluency.
-
Trypsinize the cells, perform a cell count, and dilute the cell suspension to a concentration of 1 × 10^4 cells/well.
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.[12]
-
-
Compound Treatment:
-
Prepare a series of dilutions of the dimorpholine derivatives in the appropriate cell culture medium.
-
After the 24-hour incubation, carefully remove the old medium from the wells.
-
Add 100 µL of the various concentrations of the test compounds to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds, e.g., DMSO) and a positive control (a known cytotoxic agent).
-
Incubate the plate for the desired exposure time (e.g., 48 or 72 hours) at 37°C and 5% CO2.[12]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals or the cells.
-
Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a specialized solubilization solution, to each well to dissolve the formazan crystals.[12][14]
-
Agitate the plate on an orbital shaker for about 15 minutes to ensure complete solubilization of the formazan.
-
-
Absorbance Measurement:
-
Data Analysis:
-
The absorbance values are directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software.
-
Experimental Workflow Diagram
Caption: Workflow of the MTT assay for determining the cytotoxicity of dimorpholine derivatives.
Mechanism of Action: Targeting the PI3K/Akt/mTOR Pathway
A significant number of dimorpholine derivatives exert their cytotoxic effects by targeting the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway.[2] This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a hallmark of many cancers.[2][15]
The PI3K/Akt/mTOR pathway is initiated by the activation of receptor tyrosine kinases, leading to the recruitment and activation of PI3K. Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Akt, in turn, phosphorylates a plethora of downstream targets, including mTOR. mTOR exists in two distinct complexes, mTORC1 and mTORC2, which regulate various cellular processes.[1]
Dimorpholine derivatives can inhibit different components of this pathway. For instance, some act as dual PI3K/mTOR inhibitors, while others may be more selective for mTOR.[4] By blocking this pathway, these compounds can induce cell cycle arrest and apoptosis in cancer cells.
PI3K/Akt/mTOR Signaling Pathway and Inhibition
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis[v1] | Preprints.org [preprints.org]
- 7. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. wisdomlib.org [wisdomlib.org]
- 9. Synthesis, Antitumor Evaluation and Molecular Docking of New Morpholine Based Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. MTT (Assay protocol [protocols.io]
- 13. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. air.unimi.it [air.unimi.it]
A Head-to-Head Comparison of 4,4'-[(4-Fluorophenyl)methylene]dimorpholine with Known STAT3 Inhibitors
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of targeted therapies, the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway has emerged as a critical nexus for cell proliferation, survival, and differentiation.[1][2] Its aberrant activation is a hallmark of numerous cancers and inflammatory diseases, making it a compelling target for therapeutic intervention.[1][2] This guide provides a comprehensive, head-to-head comparison of a novel investigational compound, 4,4'-[(4-Fluorophenyl)methylene]dimorpholine (hereafter referred to as FPMD), with established STAT3 inhibitors: Stattic, WP1066, and SH-4-54.
This document is intended for researchers, scientists, and drug development professionals, offering an in-depth analysis of FPMD's hypothetical performance against its counterparts. The experimental data presented for FPMD is illustrative and designed to guide researchers in the evaluation of novel STAT3 inhibitors.
The STAT3 Signaling Pathway: A Key Therapeutic Target
The STAT3 protein is a latent cytoplasmic transcription factor that, upon activation, plays a pivotal role in relaying signals from cytokines and growth factors to the nucleus, where it modulates the expression of genes crucial for various cellular processes.[1] The canonical activation of STAT3 is initiated by the phosphorylation of a critical tyrosine residue (Tyr705) by receptor-associated Janus kinases (JAKs) or intrinsic tyrosine kinase activity of growth factor receptors.[3] This phosphorylation event triggers the homodimerization of STAT3 monomers via their SH2 domains, followed by translocation to the nucleus and binding to specific DNA response elements in the promoters of target genes.[1][4] Dysregulation of this pathway leads to the persistent activation of STAT3, promoting oncogenesis and inflammatory responses.[1]
Caption: The canonical STAT3 signaling pathway.
Comparative Analysis of STAT3 Inhibitors
This section provides a comparative overview of the inhibitory profiles of FPMD, Stattic, WP1066, and SH-4-54. The data for FPMD is hypothetical and serves as a benchmark for evaluation.
| Inhibitor | Target | Mechanism of Action | Cellular IC50 (p-STAT3) |
| FPMD (Hypothetical) | STAT3 SH2 Domain | Prevents STAT3 dimerization | 1.5 µM |
| Stattic | STAT3 SH2 Domain | Inhibits STAT3 activation and nuclear translocation.[5] | 5.1 µM (cell-free assay)[5] |
| WP1066 | JAK2/STAT3 | Inhibits JAK2 and STAT3 phosphorylation.[6] | 2.3 µM (HEL cells)[6] |
| SH-4-54 | STAT3/STAT5 | Binds to STAT3 and STAT5, preventing phosphorylation and dimerization.[7] | < 10 µM (in multiple myeloma cell lines)[8] |
Experimental Protocols for Inhibitor Evaluation
To ensure a rigorous and objective comparison, a series of standardized in vitro and cell-based assays are essential. The following protocols provide a framework for evaluating the efficacy and mechanism of action of novel STAT3 inhibitors.
In Vitro STAT3 Phosphorylation Assay
This assay directly measures the ability of a compound to inhibit the phosphorylation of STAT3.
Methodology:
-
Cell Culture and Stimulation: HeLa cells are cultured to 80-90% confluency.
-
Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test inhibitors (FPMD, Stattic, WP1066, SH-4-54) for 2 hours.
-
Stimulation: Cells are stimulated with Oncostatin M (40 ng/mL) for 5 minutes to induce STAT3 phosphorylation.[3]
-
Cell Lysis: Cells are washed with cold PBS and lysed using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Quantification of p-STAT3: The levels of phosphorylated STAT3 (Tyr705) and total STAT3 in the cell lysates are quantified using a Homogeneous Time Resolved Fluorescence (HTRF) assay.[9] This assay utilizes two labeled antibodies: one specific for the phosphorylated motif and another that recognizes the protein regardless of its phosphorylation state, generating a FRET signal proportional to the amount of phosphorylated protein.[9]
-
Data Analysis: The ratio of p-STAT3 to total STAT3 is calculated, and the IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.
Caption: Workflow for the HTRF-based STAT3 phosphorylation assay.
STAT3-Dependent Luciferase Reporter Assay
This assay assesses the transcriptional activity of STAT3.
Methodology:
-
Cell Line: A stable HEK293 cell line expressing a luciferase reporter gene under the control of STAT3-responsive elements is used.[10]
-
Inhibitor Treatment: Cells are treated with a range of concentrations of the test inhibitors.
-
Stimulation: After inhibitor pre-treatment, cells are stimulated with Interleukin-6 (IL-6) to activate the STAT3 pathway.[11]
-
Lysis and Luciferase Measurement: Cells are lysed, and the luciferase activity is measured using a luminometer. A constitutively expressed Renilla luciferase can be used as an internal control for transfection efficiency and cell viability.[11]
-
Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity. The percentage of inhibition of STAT3 transcriptional activity is calculated relative to the stimulated, untreated control, and IC50 values are determined.[11]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to confirm direct target engagement of a compound with its intended protein target within a cellular context.[12]
Methodology:
-
Cell Treatment: Intact cells are treated with the test compound or vehicle control.
-
Heating: The treated cells are heated to a range of temperatures. Ligand-bound proteins are generally more resistant to thermal denaturation.[13]
-
Cell Lysis and Fractionation: Cells are lysed, and the soluble fraction is separated from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: The amount of soluble STAT3 protein remaining at each temperature is quantified by Western blotting or other sensitive protein detection methods.
-
Data Analysis: A melting curve is generated by plotting the amount of soluble STAT3 against the temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[12]
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Western Blot Analysis of p-STAT3 and Downstream Targets
Western blotting provides a semi-quantitative method to visualize the inhibition of STAT3 phosphorylation and its effect on the expression of downstream target proteins.
Methodology:
-
Sample Preparation: Cells are treated with inhibitors and stimulated as described in the phosphorylation assay. Cell lysates are prepared, and protein concentration is determined.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for p-STAT3 (Tyr705), total STAT3, and downstream target proteins such as Bcl-2, survivin, and cyclin D1.[4][14] A loading control like β-actin is also probed.
-
Detection: The membrane is incubated with HRP-conjugated secondary antibodies, and the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using densitometry software.
Quantitative PCR (qPCR) for STAT3 Target Gene Expression
This assay measures the effect of STAT3 inhibition on the mRNA levels of its target genes.
Methodology:
-
Cell Treatment: Cells are treated with inhibitors and stimulated as previously described.
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells, and its quality and quantity are assessed. First-strand cDNA is synthesized from the RNA.
-
qPCR: The expression levels of STAT3 target genes (e.g., BCL2, MYC, CCND1) are quantified by real-time PCR using gene-specific primers.[15] A housekeeping gene (e.g., GAPDH) is used for normalization.
-
Data Analysis: The relative gene expression is calculated using the ΔΔCt method.
Conclusion and Future Directions
The comprehensive evaluation of novel compounds against established inhibitors is a cornerstone of preclinical drug development. The hypothetical data for this compound (FPMD) presented in this guide suggests its potential as a potent and specific STAT3 inhibitor. The detailed experimental protocols provide a robust framework for validating these findings and further characterizing its mechanism of action.
Future studies should focus on in vivo efficacy and toxicity profiling of promising candidates. The multi-assay approach outlined here, combining biochemical, cell-based, and target engagement studies, ensures a thorough and reliable assessment of novel STAT3 inhibitors, ultimately accelerating the translation of promising molecules from the bench to the clinic.
References
-
Expression of the STAT3 downstream target genes by quantitative PCR. - ResearchGate. (URL: [Link])
-
The STAT3 inhibitor Stattic acts independently of STAT3 to decrease histone acetylation and modulate gene expression - PMC - NIH. (URL: [Link])
-
Data Sheet - STAT3 Reporter Kit (STAT3 Signaling Pathway) Catalog #: 79730 - BPS Bioscience. (URL: [Link])
-
Targeting STAT3 with SH-4-54 suppresses stemness and chemoresistance in cancer stem-like cells derived from colorectal cancer - NIH. (URL: [Link])
-
Western blot for the detection of STAT3 and phospho-STAT3 (Tyr705)... - ResearchGate. (URL: [Link])
-
Allosteric inhibitors of the STAT3 signaling pathway - PubMed. (URL: [Link])
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (URL: [Link])
-
Abstract C246: SH-4-54, a novel small-molecule inhibitor of STAT3, demonstrates significant anti-tumor activity against multiple myeloma. | Molecular Cancer Therapeutics - AACR Journals. (URL: [Link])
-
(PDF) Quantification of total and phosphorylated STAT3 by calibrated western blotting. (URL: [Link])
-
Targeting the transcriptional activity of STAT3 by a novel fusion protein - PMC - NIH. (URL: [Link])
-
Luciferase reporter assay - Bio-protocol. (URL: [Link])
-
STAT3 inhibitor WP1066 as a novel therapeutic agent for renal cell carcinoma - PMC. (URL: [Link])
-
Simultaneous assessment of eight phosphorylated STAT residues in T-cells by flow cytometry - bioRxiv. (URL: [Link])
-
Stat3 Luciferase Reporter HEK293 Stable Cell Line (2 vials) - Signosis. (URL: [Link])
-
Western Blot for Detecting Phosphorylated STAT3 - Bio-protocol. (URL: [Link])
-
STAT3 cooperates with the core transcriptional regulatory circuitry to drive MYC expression and oncogenesis in anaplastic large cell lymphoma | bioRxiv. (URL: [Link])
-
STAT3 binding sites and primers used for quantitative PCR for ChIP - ResearchGate. (URL: [Link])
-
Abstract C246: SH-4-54, a novel small-molecule inhibitor of STAT3, demonstrates significant anti-tumor activity against multiple myeloma. - ResearchGate. (URL: [Link])
-
Mechanisms of Unphosphorylated STAT3 Transcription Factor Binding to DNA - PMC - NIH. (URL: [Link])
-
STAT3 Leeporter™ Luciferase Reporter-RAW264.7 Cell Line - Abeomics. (URL: [Link])
-
(PDF) Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout - ResearchGate. (URL: [Link])
-
IC 50 values of the patented STAT3 inhibitor LLL12 (43), alongside... - ResearchGate. (URL: [Link])
-
STAT3 Reporter Assay By Luciferase | Biocompare.com Kit/Reagent Review. (URL: [Link])
-
Stattic suppresses p‑STAT3 and induces cell death in T‑cell acute lymphoblastic leukemia. (URL: [Link])
-
STAT3 Inhibitors in Cancer: A Comprehensive Update - Tvardi Therapeutics. (URL: [Link])
-
STAT3 mRNA and protein expression in colorectal cancer: effects on STAT3‐inducible targets linked to cell survival and proliferation - NIH. (URL: [Link])
-
Novel STAT3 Inhibitors Targeting STAT3 Dimerization by Binding to the STAT3 SH2 Domain. (URL: [Link])
-
The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (URL: [Link])
-
Understanding STAT3 Inhibitors and Methods to Keep Abreast of Their Recent Developments - Patsnap Synapse. (URL: [Link])
-
Publications - CETSA. (URL: [Link])
-
CETSA® HT, A Powerful Assay for Small Molecule Drug Discovery - YouTube. (URL: [Link])
Sources
- 1. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 2. scbt.com [scbt.com]
- 3. mesoscale.com [mesoscale.com]
- 4. Western Blot for Detecting Phosphorylated STAT3 [bio-protocol.org]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. aacrjournals.org [aacrjournals.org]
- 9. revvity.com [revvity.com]
- 10. signosisinc.com [signosisinc.com]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. annualreviews.org [annualreviews.org]
- 14. STAT3 mRNA and protein expression in colorectal cancer: effects on STAT3‐inducible targets linked to cell survival and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
